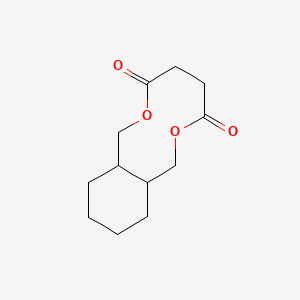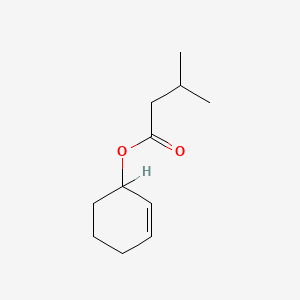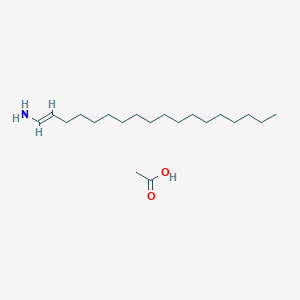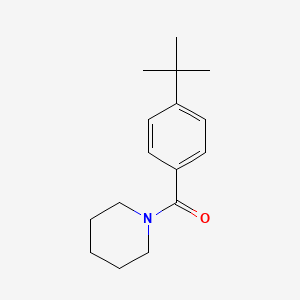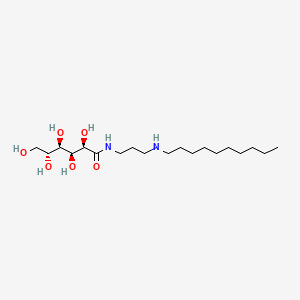
N-(3-(Decylamino)propyl)-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Decylamino)propyl)-D-gluconamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a decylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Decylamino)propyl)-D-gluconamide typically involves the reaction of decylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. One common method involves the use of N-(3-chloropropyl)-D-gluconamide as an intermediate, which reacts with decylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C to ensure optimal reaction rates .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Decylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl groups.
Aplicaciones Científicas De Investigación
N-(3-(Decylamino)propyl)-D-gluconamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3-(Decylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The decylamino group can interact with hydrophobic regions of proteins, while the D-gluconamide moiety can form hydrogen bonds with polar residues. This dual interaction allows the compound to modulate the activity of target proteins and enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Diethylamino)propyl)-D-gluconamide
- N-(3-(Trimethylamino)propyl)-D-gluconamide
Uniqueness
N-(3-(Decylamino)propyl)-D-gluconamide is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in the formulation of surfactants and emulsifiers .
Propiedades
Número CAS |
86702-59-2 |
|---|---|
Fórmula molecular |
C19H40N2O6 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-11-20-12-10-13-21-19(27)18(26)17(25)16(24)15(23)14-22/h15-18,20,22-26H,2-14H2,1H3,(H,21,27)/t15-,16-,17+,18-/m1/s1 |
Clave InChI |
URPLOWLZZQLZGJ-ZJPYXAASSA-N |
SMILES isomérico |
CCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


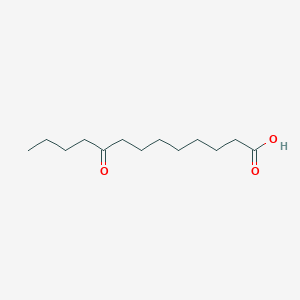
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
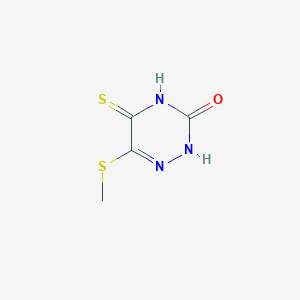
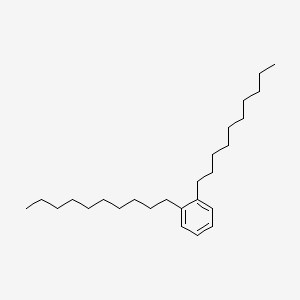

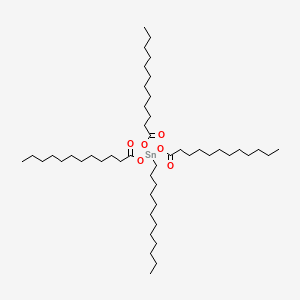

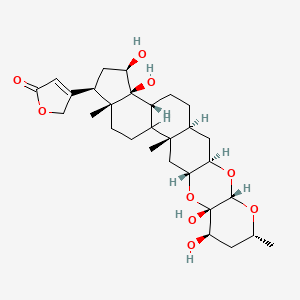
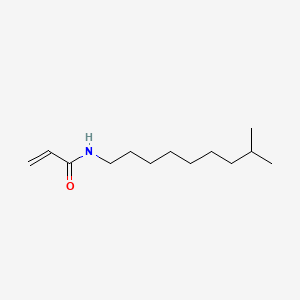
arsanium bromide](/img/structure/B15176074.png)
